molecular formula C6H6FNO B11806447 5-Fluoro-2-methylpyridin-3-ol

5-Fluoro-2-methylpyridin-3-ol

Cat. No.: B11806447
M. Wt: 127.12 g/mol
InChI Key: LAOFQNZFCFUUSN-UHFFFAOYSA-N
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Description

5-Fluoro-2-methylpyridin-3-ol is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methylpyridin-3-ol typically involves the fluorination of 2-methylpyridin-3-ol. One common method is the direct fluorination using Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) under mild conditions . Another approach involves the diazotization of 2-amino-5-methylpyridine followed by fluorination with sodium nitrite in hydrofluoric acid .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of fluorinating agents like Selectfluor® and the optimization of reaction parameters such as temperature, pressure, and solvent choice are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methylpyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-methylpyridine
  • 3-Fluoro-4-methylpyridine
  • 5-Fluoro-2-methylpyridin-4-ol

Uniqueness

5-Fluoro-2-methylpyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as in medicinal chemistry for drug design .

Properties

Molecular Formula

C6H6FNO

Molecular Weight

127.12 g/mol

IUPAC Name

5-fluoro-2-methylpyridin-3-ol

InChI

InChI=1S/C6H6FNO/c1-4-6(9)2-5(7)3-8-4/h2-3,9H,1H3

InChI Key

LAOFQNZFCFUUSN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)F)O

Origin of Product

United States

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